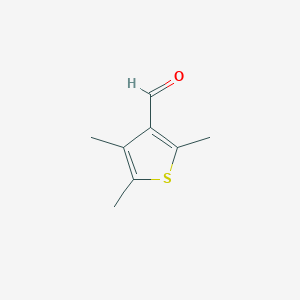

2,4,5-Trimethylthiophene-3-carbaldehyde

Descripción general

Descripción

2,4,5-Trimethylthiophene-3-carbaldehyde is a heterocyclic organic compound with a thiophene ring structure. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the aldehyde group at the 3-position and the methyl groups at the 2, 4, and 5 positions make this compound particularly interesting for chemical research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4,5-trimethylthiophene with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3-position . Another method includes the oxidation of 2,4,5-trimethylthiophene-3-methanol using oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,5-Trimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC, DMSO

Reduction: NaBH4, LiAlH4

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed:

Oxidation: 2,4,5-Trimethylthiophene-3-carboxylic acid

Reduction: 2,4,5-Trimethylthiophene-3-methanol

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

2,4,5-Trimethylthiophene-3-carbaldehyde serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for modifications that can lead to the development of new drugs with enhanced efficacy. For example, it can be used in the synthesis of thiophene-based derivatives that exhibit biological activity against specific targets in drug discovery programs .

Structure-Activity Relationship (SAR) Studies

The compound is utilized in SAR analyses to understand how structural variations affect biological activity. By modifying the thiophene core or the aldehyde group, researchers can explore the relationship between structure and function, leading to the identification of potent drug candidates . This approach is particularly useful in the field of medicinal chemistry where optimizing pharmacological properties is critical.

Material Science

In material science, this compound is investigated for its potential use in organic electronics and photonic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can function as a building block for more complex materials .

Chemical Synthesis

The compound acts as a precursor in various synthetic pathways. Its aldehyde functionality allows it to participate in condensation reactions, leading to the formation of more complex molecules. This versatility makes it an important compound in synthetic organic chemistry .

Case Study 1: Synthesis of Thiophene Derivatives

A study demonstrated the synthesis of novel thiophene derivatives using this compound as a starting material. The derivatives exhibited significant biological activity against cancer cell lines, showcasing the potential of this compound in anticancer drug development .

Case Study 2: Development of Organic Photovoltaics

Research focused on incorporating this compound into polymer blends for organic photovoltaic applications. The results indicated improved charge transport properties and enhanced device efficiency, highlighting its role in advancing renewable energy technologies .

Mecanismo De Acción

The mechanism of action of 2,4,5-Trimethylthiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context and application .

Comparación Con Compuestos Similares

2,4,5-Trimethylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

3-Methylthiophene-2-carbaldehyde: Has a different substitution pattern, leading to variations in reactivity and applications.

2,5-Dimethylthiophene-3-carbaldehyde: Similar structure but with fewer methyl groups, affecting its chemical properties.

Uniqueness: The presence of three methyl groups and an aldehyde group makes it a versatile compound for various synthetic and research purposes .

Actividad Biológica

2,4,5-Trimethylthiophene-3-carbaldehyde is an organic compound characterized by a thiophene ring with three methyl groups and an aldehyde functional group. Its unique structure contributes to its potential biological activity, making it a subject of interest in pharmacological and biochemical research.

- Molecular Formula : C₉H₁₀OS

- CAS Number : 63826-44-8

The compound's structure allows for various interactions within biological systems, particularly with enzymes and other biomolecules.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial in drug metabolism, suggesting that the compound could influence the pharmacokinetics of co-administered drugs.

2. Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its efficacy against various microbial strains.

3. Antioxidant Activity

Compounds with structural similarities to this compound have shown antioxidant properties. This suggests potential applications in mitigating oxidative stress-related conditions.

Case Studies

Several studies have explored the biological activity of thiophene derivatives:

- A study published in Pharmaceutical Biology examined the effects of thiophene derivatives on drug metabolism and found that certain modifications could enhance inhibitory effects on CYP enzymes.

- Another research article highlighted the antimicrobial activity of related thiophene compounds against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration with this compound.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 5-Methylthiophene-3-carbaldehyde | 29421-72-5 | Antimicrobial |

| Benzo[b]thiophene-3-carbaldehyde | 5381-20-4 | Antioxidant |

| 3-Methyl-2-thiophenecarboxaldehyde | 5834-16-2 | Enzyme Inhibition |

| 2,5-Dimethylthiophene-3-carbaldehyde | 26421-44-3 | Antimicrobial |

This table illustrates the potential for diverse biological activities among similar compounds, reinforcing the need for targeted research on this compound.

Propiedades

IUPAC Name |

2,4,5-trimethylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-5-6(2)10-7(3)8(5)4-9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIVVVPWXLYVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377812 | |

| Record name | 2,4,5-trimethylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63826-44-8 | |

| Record name | 2,4,5-trimethylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.